1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

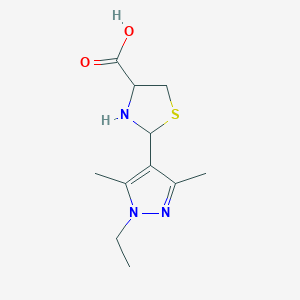

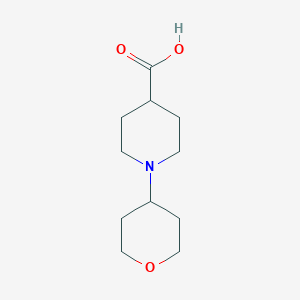

1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid is a derivative of the 1H-pyrazole-3-carboxylic acid family, which is known for its relevance in coordination chemistry and potential in various functionalization reactions. The compound's structure is characterized by the presence of a pyrazole ring and carboxylic acid groups, which are key functional groups that allow for further chemical modifications and applications in synthesis .

Synthesis Analysis

The synthesis of pyrazole-3-carboxylic acid derivatives typically involves the conversion of the acid or its acid chloride into various ester or amide derivatives. For instance, the acid chloride of 1H-pyrazole-3-carboxylic acid can react with amines to form carboxamide derivatives . Additionally, a "one-pot" synthesis method has been reported for the synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids, which demonstrates efficiency and adherence to green chemistry principles .

Molecular Structure Analysis

The molecular structure of pyrazole-3-carboxylic acid derivatives has been studied using various spectroscopic methods, including FT-IR, UV-Vis, NMR, and quantum-chemical calculations. These studies provide insights into the optimized molecular structure, vibrational frequencies, and NMR chemical shifts of the molecule in different solvents and phases . Additionally, the title compound's molecular structure has been characterized by the deviation of the substituted N atom from the pyrazole ring plane, as observed in related compounds .

Chemical Reactions Analysis

Pyrazole-3-carboxylic acid derivatives undergo a variety of functionalization and cyclization reactions. For example, the acid chloride can react with aminophenols to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . Furthermore, cyclocondensation reactions can lead to the formation of pyrazolo[3,4-d]pyridazines . The reaction mechanisms have been explored through theoretical studies, providing a deeper understanding of the processes involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-3-carboxylic acid derivatives are influenced by their molecular structure and the presence of functional groups. These compounds exhibit interesting photoluminescent behaviors, which have been studied in coordination compounds featuring pyrazole-3-carboxylic acid as a ligand . Theoretical calculations, such as NLO parameters and FMO energies, have been performed to predict properties like non-linear optical behavior and frontier molecular orbital energies .

科学的研究の応用

Synthetic Applications and Chemical Characterization

Researchers have extensively studied the synthetic pathways and applications of 1H-pyrazole-3-carboxylic acid derivatives, showcasing their versatility in chemical synthesis. For example, Yıldırım et al. (2005) detailed experimental and quantum-chemical calculations on the formation of some 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, demonstrating the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives with good yields through reactions with binucleophiles (Yıldırım, Kandemirli, & Akçamur, 2005). Similarly, another study focused on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, further highlighting the compound's reactivity and potential in creating novel chemical structures (Yıldırım & Kandemirli, 2006).

Coordination Chemistry and Material Science

The coordination and chelation properties of pyrazole-dicarboxylate acid derivatives have been explored, indicating significant potential in material science, particularly in the formation of coordination complexes. Radi et al. (2015) synthesized and characterized novel pyrazole-dicarboxylate acid derivatives, examining their crystallization and coordination properties with CuII/CoII/ZnII, which resulted in mononuclear chelate complexes. This research underscores the utility of these derivatives in developing new materials with potential applications in various fields, including catalysis and material science (Radi et al., 2015).

Electrochemiluminescence and Optical Applications

The electrochemiluminescence (ECL) properties of pyrazolecarboxylic metal-organic frameworks have been studied, presenting a new avenue for applications in sensing and lighting technologies. Feng et al. (2016) synthesized a series of transition metal complexes with ligands derived from 3-pyrazoledicarboxylic acid, demonstrating highly intense ECL in solution. This suggests potential uses in developing ECL-based sensors and devices, highlighting the functional diversity of pyrazolecarboxylic acid derivatives (Feng et al., 2016).

特性

IUPAC Name |

1-(1-carboxypropyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-6(8(13)14)10-4-3-5(9-10)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGFJPMMQPBYTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=CC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)